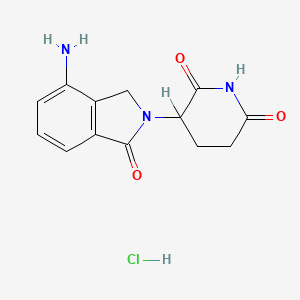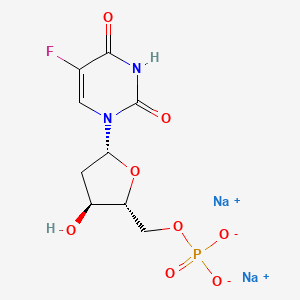
MRS 2690
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MRS 2690 is a potent P2Y14 receptor agonist . It displays 7-fold higher potency than UDP-glucose . The chemical name for MRS 2690 is Diphosphoric acid 1- α - D -glucopyranosyl ester 2- [ (4’-methylthio)uridin-5’'-yl] ester disodium salt .
Molecular Structure Analysis
The molecular weight of MRS 2690 is 626.33 . Its molecular formula is C 15 H 22 N 2 Na 2 O 16 P 2 S . The InChI Key for MRS 2690 is TYVFMVSNSGMZPA-QBNUFUENSA-L .Physical And Chemical Properties Analysis
MRS 2690 is typically reconstituted in water . The compound should be stored at -20°C .科学的研究の応用
Neuropsychiatric Research Applications
Magnetic Resonance Spectroscopy (MRS) has been utilized extensively in neuropsychiatric research. It enables noninvasive investigation of in vivo biochemistry, providing insights into various neuropsychiatric disorders like Alzheimer's disease, schizophrenia, and affective disorders. The technique's evolution from in vitro biochemical analysis to in vivo research uses has been significant (Passe, Charles, Rajagopalan, & Krishnan, 1995).
Clinical Proton MRS in Brain Diseases
Clinical Proton MRS (1H MRS) aids in managing several brain diseases, offering quantitative metabolite profiles of tissue. Despite technical challenges, progress has been made in improving MRS methodology, enhancing its capabilities in clinical applications (Wilson et al., 2019).
Pediatric Neurology
In pediatric neurology, Proton MRS is emerging as a critical tool. It has been used for predicting outcomes in acquired brain injuries and documenting disturbances in oxidative metabolism in neurometabolic disorders. It also assists in localizing the epileptogenic zone in intractable focal epilepsies (Novotny, Ashwal, & Shevell, 1998).
Psychiatry Applications
MRS in psychiatry has revealed neurobiological abnormalities in mental disorders, showing potential for differential diagnosis and monitoring illness progression. It has also been used to study the metabolic effects of psychiatric treatments (Frangou & Williams, 1996).
Cancer Research and Diagnosis
MRS has been pivotal in cancer research, offering insights into the pharmacokinetic and pharmacodynamic properties of medications. It has provided valuable information about brain concentrations of cerebral metabolites, aiding in understanding the pathophysiology of psychiatric disorders (Lyoo & Renshaw, 2002).
Myocardial Disease
In studying myocardial diseases, MRS stands out as the only noninvasive technique for investigating cardiac metabolism in vivo. It has applications in understanding heart diseases, heart failure, and responses to therapeutic interventions (Hudsmith & Neubauer, 2009).
作用機序
特性
CAS番号 |
15039-58-4 |
|---|---|
製品名 |
MRS 2690 |
分子式 |
C15H22N2Na2O16P2S |
分子量 |
626.33 |
同義語 |
Diphosphoric acid 1-α-D-glucopyranosyl ester 2-[(4/'-methylthio)uridin-5/'/'-yl] ester disodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



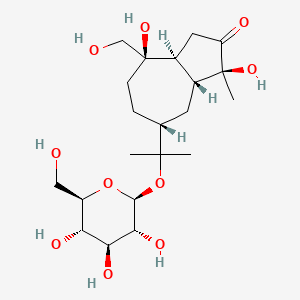
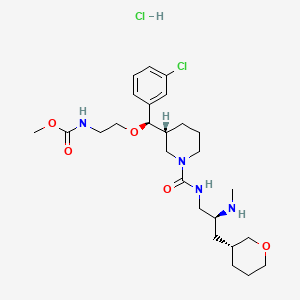
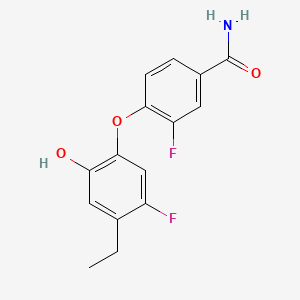
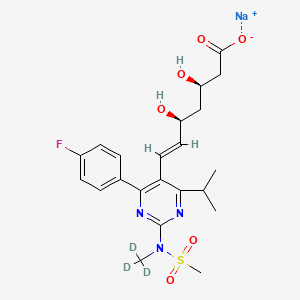
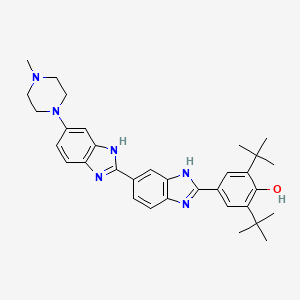
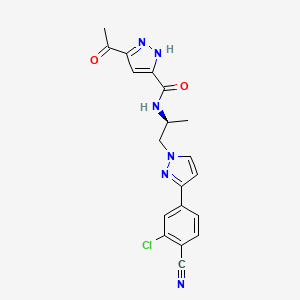
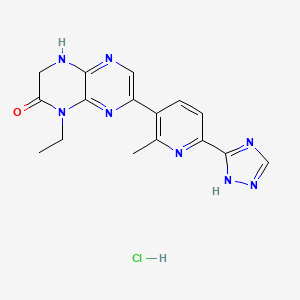
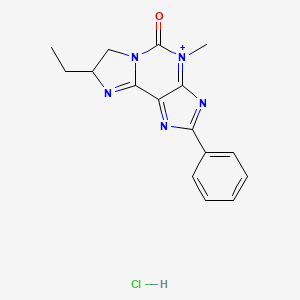
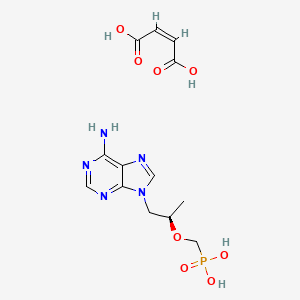
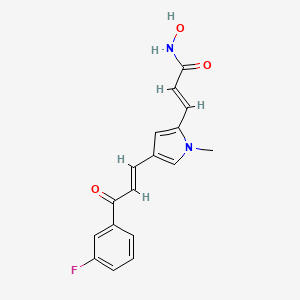
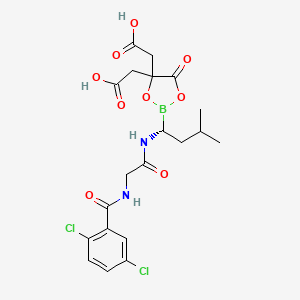
![N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide](/img/structure/B1139467.png)
